3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity, and a methylsulfonylphenyl group that enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Recrystallization from solvents like toluene is often employed to obtain the final product in crystalline form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
Uniqueness
N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a valuable compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
CAS No. |
825630-11-3 |
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Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-methyl-3-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4O2S/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(6-4-10)21(2,19)20/h3-9H,1-2H3,(H,15,16) |
InChI Key |
MJJDDXMPICJWCP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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